molecular formula C21H11Cl2N3O2S B4937771 (2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 5812-15-7

(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B4937771
CAS No.: 5812-15-7
M. Wt: 440.3 g/mol
InChI Key: CDGBKAMWGGYNQX-RAXLEYEMSA-N
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Description

(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a combination of dichlorophenyl, chromenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chromenyl group, and finally, the coupling with the dichlorophenylamine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially different properties.

Scientific Research Applications

(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may focus on its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A simpler compound with similar dichlorophenyl groups.

    Chromen-2-one: Contains the chromenyl group found in the target compound.

    Thiazole derivatives: Share the thiazolyl group and may exhibit similar chemical behavior.

Uniqueness

What sets (2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile apart is the combination of these functional groups in a single molecule, which can result in unique chemical and biological properties not observed in simpler analogs .

Properties

IUPAC Name

(Z)-3-(2,3-dichloroanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl2N3O2S/c22-15-5-3-6-16(19(15)23)25-10-13(9-24)20-26-17(11-29-20)14-8-12-4-1-2-7-18(12)28-21(14)27/h1-8,10-11,25H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGBKAMWGGYNQX-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=C(C(=CC=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C\NC4=C(C(=CC=C4)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386731
Record name AC1MFF4K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5812-15-7
Record name AC1MFF4K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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